3,5-Bis(trimethylsilyl)aniline

Description

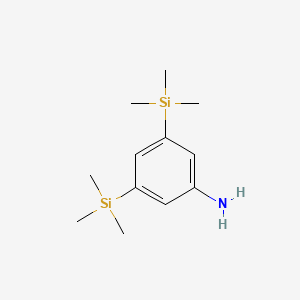

3,5-Bis(trimethylsilyl)aniline is a substituted aniline derivative featuring two trimethylsilyl (TMS) groups at the 3- and 5-positions of the benzene ring. The trimethylsilyl substituents are electron-donating and sterically bulky, which significantly alters the compound’s electronic properties, solubility, and reactivity compared to unsubstituted aniline. This compound is primarily utilized in organic synthesis as a precursor for advanced materials, ligands in catalysis, or intermediates in pharmaceuticals due to its ability to modulate steric and electronic environments .

Properties

CAS No. |

125973-49-1 |

|---|---|

Molecular Formula |

C12H23NSi2 |

Molecular Weight |

237.49 g/mol |

IUPAC Name |

3,5-bis(trimethylsilyl)aniline |

InChI |

InChI=1S/C12H23NSi2/c1-14(2,3)11-7-10(13)8-12(9-11)15(4,5)6/h7-9H,13H2,1-6H3 |

InChI Key |

WWRDYFZKMYOAIR-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)N)[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,5-Bis(trimethylsilyl)aniline with structurally related aniline derivatives, focusing on substituent effects, physical properties, and applications.

Substituent Effects on Reactivity and Stability

- Trimethylsilyl (TMS) vs. Trifluoromethyl (CF₃): Electronic Effects: TMS groups donate electron density via σ-π conjugation, activating the aromatic ring toward electrophilic substitution. In contrast, CF₃ groups are strongly electron-withdrawing, deactivating the ring and directing reactions to meta/para positions . Steric Effects: The bulkiness of TMS groups hinders access to the amino group, reducing nucleophilic reactivity. CF₃ groups are less sterically demanding but still influence regioselectivity . Thermal Stability: CF₃-substituted anilines exhibit higher thermal stability (e.g., 3,5-bis(trifluoromethyl)aniline melts at 83°C) due to strong C-F bonds, whereas TMS-substituted analogs decompose at lower temperatures .

Solubility and Industrial Utility

- Hydrophobicity: TMS-substituted anilines are highly soluble in nonpolar solvents (e.g., hexanes, toluene), making them ideal for organometallic catalysis.

- Market Demand: 3,5-Bis(trifluoromethyl)aniline dominates industrial applications (e.g., agrochemicals, pharmaceuticals), with a projected global market growth of 6.2% CAGR (2025–2030) . TMS-substituted analogs remain niche, primarily used in academic research .

Case Study: Catalytic Performance

- This compound serves as a ligand in palladium-catalyzed cross-coupling reactions, where its steric bulk prevents catalyst deactivation. In comparison, 3,5-bis(trifluoromethyl)aniline is employed in Buchwald-Hartwig aminations due to its electron-withdrawing effects accelerating oxidative addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.